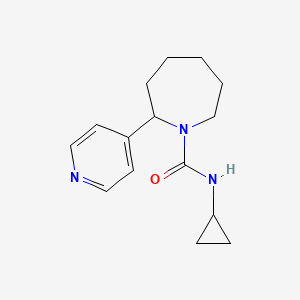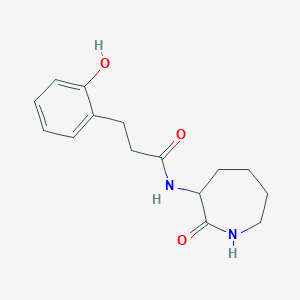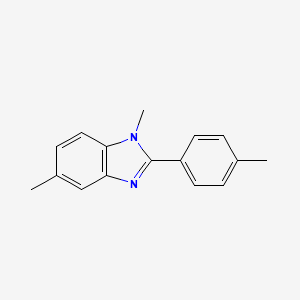
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole is a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. For instance, the reaction of o-phenylenediamine with 4-methylbenzaldehyde in the presence of an acid catalyst can yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,5-Dimethyl-2-(4-methylphenyl)benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structural similarity to nucleotides makes it a candidate for studying DNA interactions and enzyme inhibition.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry: It can be used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-(4-methylphenyl)benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its use in UV filters and sunscreens.
1-Methyl-2-phenylbenzimidazole: Studied for its potential anticancer properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
Uniqueness
The presence of both methyl and methylphenyl groups can enhance its lipophilicity and interaction with biological targets, making it a valuable compound for further research .
Properties
IUPAC Name |
1,5-dimethyl-2-(4-methylphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-11-4-7-13(8-5-11)16-17-14-10-12(2)6-9-15(14)18(16)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATBQPLZNDYANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2C)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclobutanecarboxamide](/img/structure/B7529923.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-(3-methylcyclohexyl)urea](/img/structure/B7529927.png)
![2-bicyclo[2.2.1]heptanyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7529930.png)
![1-[(3-Fluorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529935.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7529943.png)
![4-chloro-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7529951.png)
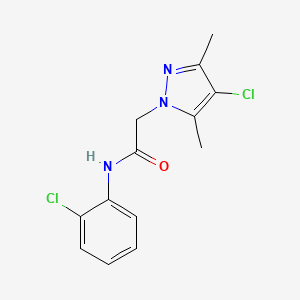
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
![N-carbamoyl-3-[(4-chlorophenyl)methyl-cyclopropylamino]propanamide](/img/structure/B7529988.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
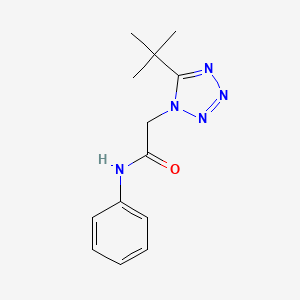
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
